![molecular formula C7H5ClO2S B1628968 4-Chloro-2-sulfanylbenzoic acid CAS No. 20324-49-6](/img/structure/B1628968.png)
4-Chloro-2-sulfanylbenzoic acid
Overview
Description
4-Chloro-2-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5ClO2S . It has a molecular weight of 188.63 g/mol . The compound is also known by its CAS number: 20324-49-6 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-sulfanylbenzoic acid is 1S/C7H5ClO2S/c8-4-1-2-5 (7 (9)10)6 (11)3-4/h1-3,11H, (H,9,10) . Its canonical SMILES representation is C1=CC (=C (C=C1Cl)S)C (=O)O .Physical And Chemical Properties Analysis
4-Chloro-2-sulfanylbenzoic acid has a melting point of 195-196 degrees Celsius . It has a topological polar surface area of 38.3 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis and Structural Diversity
One of the primary applications of 4-Chloro-2-sulfanylbenzoic acid lies in the synthesis of organotin complexes, showcasing structural diversity and supramolecular structures. Ma et al. (2005) synthesized twelve new organotin complexes with 4-sulfanylbenzoic acid, revealing monodentate coordination behavior by thiol S atom and intricate supramolecular structures formed through hydrogen bonds and extended intermolecular interactions, which could have implications in materials science and coordination chemistry (Ma, Zhang, Zhang, & Qiu, 2005).
Antimicrobial and Antitubercular Potential
Another significant application area is in the development of antimicrobial and antitubercular agents. The compound's derivatives have been investigated for their potential in treating infectious diseases. Osman, Abdalla, and Alaib (1983) explored the synthesis of sulfanilamido-naphthoquinones, suggesting their effectiveness against Mycobacterium tuberculosis, highlighting the compound's role in the search for new antitubercular therapies (Osman, Abdalla, & Alaib, 1983).
Catalysis and Material Science
In the field of catalysis and material science, the compound has been utilized in the synthesis of high-performance materials and catalysts. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes by Watanabe et al. (2010) demonstrated the compound's utility in creating chemiluminescent materials with potential applications in biological imaging and sensors (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Environmental and Corrosion Studies
Furthermore, 4-Chloro-2-sulfanylbenzoic acid and its derivatives have been evaluated for environmental and corrosion inhibition studies. Sappani and Karthikeyan (2014) assessed its derivatives as potential inhibitors for mild steel corrosion in acidic media, illustrating the compound's relevance in industrial applications and environmental protection (Sappani & Karthikeyan, 2014).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLVRVQXGNHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607422 | |
Record name | 4-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-sulfanylbenzoic acid | |
CAS RN |
20324-49-6 | |
Record name | 4-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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